molecular formula C14H17N3O6S B2651103 N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-68-5

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No. B2651103
CAS RN: 874806-68-5
M. Wt: 355.37
InChI Key: KLWWMJGGKKTHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” is a complex organic compound. Its structure suggests that it belongs to the class of sulfonamides, which are known for their various biological activities, including antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a heterocyclic aromatic ring containing two nitrogen atoms. It also contains a phenyl ring with two methoxy groups attached, and a sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfonamide group could potentially make this compound more soluble in water .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, demonstrating moderate to potent efficacy. One study detailed the synthesis of 1,8-dioxo-decahydroacridines derivatives bearing the sulfonamide moiety, showing notable cytotoxic activity against MCF-7, Hela, and A549 cell lines, with one compound exhibiting more efficient activity against MCF-7 cells than cisplatin (Shenghui Li et al., 2014).
  • Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety were designed and synthesized as VEGFR-2 inhibitors. Among these, certain compounds showed good activity as cytotoxic agents against HepG2, Daoy, HeLa, and HT-29 cancer cell lines (M. Ghorab et al., 2016).

Material Science and Chemical Synthesis

  • Sulfonamide compounds have been used as fluorescent probes for binding studies, exemplified by a study using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe for indirect measurement of the binding of p-hydroxybenzoic acid esters to bovine serum albumin (H. Jun et al., 1971).
  • The crystal structures of sulfonamide salts, such as pyrimethaminium benzenesulfonate monohydrate, have been examined, highlighting the role of the sulfonic acid group in mimicking carboxylate anions and the formation of specific hydrogen-bonded motifs (K. Balasubramani et al., 2007).

Environmental and Analytical Chemistry

  • Sulfonamide derivatives have also been studied for their environmental implications, such as the sorption and degradation of herbicides on soil colloids, providing insights into the environmental fate of these compounds (M. V. Pinna et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Sulfonamides, for example, are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid .

Future Directions

The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6S/c1-16-8-12(13(18)17(2)14(16)19)24(20,21)15-10-7-9(22-3)5-6-11(10)23-4/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWWMJGGKKTHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.